molecular formula C22H21ClN2O4S B492813 4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-ETHOXYPHENYL)BENZAMIDE CAS No. 690245-37-5

4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-ETHOXYPHENYL)BENZAMIDE

Cat. No.: B492813
CAS No.: 690245-37-5
M. Wt: 444.9g/mol
InChI Key: PVEJGMZKFRFQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-ETHOXYPHENYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfonylamino group, a chlorophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-ETHOXYPHENYL)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Sulfonylamino Intermediate: The reaction begins with the sulfonylation of 3-chloroaniline using a sulfonyl chloride reagent under basic conditions to form the sulfonylamino intermediate.

    Mannich Reaction: The intermediate undergoes a Mannich reaction with formaldehyde and 4-ethoxyaniline to introduce the aminomethyl group.

    Coupling Reaction: The final step involves coupling the Mannich base with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-ETHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-ETHOXYPHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-ETHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(4-ETHOXYPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-2-29-20-12-10-19(11-13-20)25-22(26)17-8-6-16(7-9-17)15-24-30(27,28)21-5-3-4-18(23)14-21/h3-14,24H,2,15H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEJGMZKFRFQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.